(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is a complex organic compound belonging to the class of cinchona alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cinchona skeleton, followed by the introduction of the phenanthrenyloxy group at the 9-position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenanthrenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Known for its antipyretic and analgesic effects.
Uniqueness
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is unique due to its specific structural features, such as the phenanthrenyloxy group at the 9-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C33H30N2O2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-phenanthren-9-yloxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C33H30N2O2/c1-2-21-20-35-16-14-22(21)17-31(35)33(28-13-15-34-30-12-11-24(36)19-29(28)30)37-32-18-23-7-3-4-8-25(23)26-9-5-6-10-27(26)32/h2-13,15,18-19,21-22,31,33,36H,1,14,16-17,20H2 |
InChI Key |
LXTIDZQXGAZSHW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.